2-Amino-5-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-nitropyridine involves nitration of 2-aminopyridine, a process that has been optimized to improve yield and purity. A novel synthesis route for 2-amino-5-fluoropyridine, an important intermediate related to 2-Amino-5-nitropyridine, has been proposed to simplify experimental operations and solve problems of low yield and purity associated with previous methods (Chen Ying-qi, 2008). Additionally, the preparation of 2-amino-5-nitropyridine from 2-aminopyridine through nitration and rearrangement has been studied, revealing the relationship between rearrangement conditions and the ratio of isomers (L. Shouxin & Liu Junzhang, 2005).
Molecular Structure Analysis
The molecular and crystal structures of 2-amino-5-nitropyridine have been characterized using X-ray diffraction analyses and compared with theoretical calculations. Studies have shown that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement with dimeric motifs (I. Bryndal et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-amino-5-nitropyridine have been explored, including its use in the synthesis of metal-organic frameworks (MOFs) and its reactivity towards various chemical agents. The influence of pH on the formation of MOFs with 2-amino-5-nitropyridine indicates the structural diversity achievable under different conditions (S. Seth, 2013).
Physical Properties Analysis
Studies have delved into the vibrational spectroscopic analysis and quantum chemical calculations of 2-amino-5-nitropyridine to understand its physical properties. These analyses provide insights into the vibrational frequencies, molecular equilibrium geometry, and the nature of electronic and vibrational characteristics of this compound (Christina Susan Abraham et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-amino-5-nitropyridine, such as its reactivity, electron density distribution, and potential as a nonlinear optical (NLO) material, have been thoroughly investigated. Quantum mechanical calculations and spectroscopic studies have highlighted its promising applications in NLO materials due to its significant first-order hyperpolarizability and dipole moment (Christina Susan Abraham et al., 2017).
Scientific Research Applications
1. Nonlinear Optics and Optical Limiting Applications
- Summary of Application : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
- Methods of Application : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .
- Results or Outcomes : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .
2. Supramolecular Cocrystal of 2-Amino-5-Nitropyridine with 2,4-Dinitrophenol
- Summary of Application : A supramolecular cocrystal of 2-amino-5-nitropyridine (ANP) with 2,4-dinitrophenol (DNP) has been successfully grown by the slow evaporation solution growth technique .
- Methods of Application : The cocrystal was synthesized by mixing equimolar quantities of 2-amino-5-nitropyridine and 2,4-dinitrophenol in ethanol .
- Results or Outcomes : The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP) was elucidated by the single-crystal X-ray diffraction analysis, and it belongs to a monoclinic system with centrosymmetric space group P2 1 / n .
3. Laboratory Chemicals
- Summary of Application : 2-Amino-5-nitropyridine is used as a laboratory chemical .
- Methods of Application : The specific methods of application can vary widely depending on the experiment being conducted. It’s typically used in chemical reactions as a reagent .
- Results or Outcomes : The outcomes can vary widely depending on the specific experiment or reaction in which 2-Amino-5-nitropyridine is used .
4. Food, Drug, Pesticide or Biocidal Product Use
- Summary of Application : 2-Amino-5-nitropyridine can be used in the production of food, drugs, pesticides, or biocidal products .
- Methods of Application : The specific methods of application can vary widely depending on the product being produced. It could be used as an intermediate in the synthesis of these products .
- Results or Outcomes : The outcomes can vary widely depending on the specific product in which 2-Amino-5-nitropyridine is used .
5. Synthesis of Herbicides and Insecticides
- Summary of Application : 2-Amino-5-nitropyridine can be used as a starting material for the synthesis of some herbicides and insecticides .
- Methods of Application : The specific methods of application can vary widely depending on the specific herbicide or insecticide being synthesized .
- Results or Outcomes : The outcomes can vary widely depending on the specific herbicide or insecticide in which 2-Amino-5-nitropyridine is used .
6. Synthesis of Fluorinated Pyridines
- Summary of Application : 2-Amino-5-nitropyridine can be used as a starting material for the synthesis of fluorinated pyridines .
- Methods of Application : The specific methods of application can vary widely depending on the specific fluorinated pyridine being synthesized .
- Results or Outcomes : The outcomes can vary widely depending on the specific fluorinated pyridine in which 2-Amino-5-nitropyridine is used .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBCCAHDVCHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Record name | 2-amino-nitropyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063357 | |
Record name | 2-Pyridinamine, 5-nitro- | |
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Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 2-Pyridinamine, 5-nitro- | |
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Vapor Pressure |
0.00132 [mmHg] | |
Record name | 2-Pyridinamine, 5-nitro- | |
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Product Name |
2-Amino-5-nitropyridine | |
CAS RN |
4214-76-0 | |
Record name | 2-Amino-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-76-0 | |
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Record name | 2-Pyridinamine, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214760 | |
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Record name | 2-Amino-5-nitropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23774 | |
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Record name | 2-Pyridinamine, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Pyridinamine, 5-nitro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitropyrimidin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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